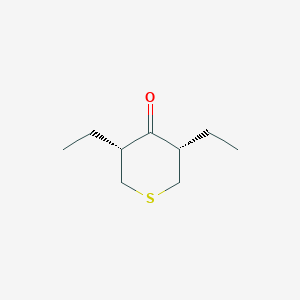
2-(4-Methoxyphenyl)pyrimidine-5-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both pyrimidine and methoxyphenyl groups in its structure makes it a versatile intermediate in the synthesis of various complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid typically involves the borylation of a pyrimidine derivative. One common method is the palladium-catalyzed borylation of 2-(4-methoxyphenyl)pyrimidine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere.
Industrial Production Methods
On an industrial scale, the production of (2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), ligands (e.g., triphenylphosphine), and solvents (e.g., toluene or ethanol).
Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it an essential reagent in the development of new synthetic methodologies.
Biology
In biological research, this compound is used to create bioconjugates and fluorescent probes
Medicine
In medicinal chemistry, (2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid is employed in the synthesis of potential drug candidates. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and polymers. Its role in the development of new materials with unique properties is of significant interest.
Mecanismo De Acción
The mechanism of action of (2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, resulting in the formation of a new carbon-carbon bond.
Reductive Elimination: The final step involves the reductive elimination of the palladium complex, releasing the coupled product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
- (2,4-Dimethoxypyrimidin-5-yl)boronic acid
- (2-Methoxyphenyl)boronic acid
- (4-Methoxyphenyl)boronic acid
Uniqueness
(2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid is unique due to the presence of both a pyrimidine ring and a methoxyphenyl group. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in various synthetic applications. Its ability to participate in Suzuki-Miyaura coupling with high efficiency and selectivity sets it apart from other boronic acids.
Propiedades
Fórmula molecular |
C11H11BN2O3 |
|---|---|
Peso molecular |
230.03 g/mol |
Nombre IUPAC |
[2-(4-methoxyphenyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H11BN2O3/c1-17-10-4-2-8(3-5-10)11-13-6-9(7-14-11)12(15)16/h2-7,15-16H,1H3 |
Clave InChI |
QWPJGSCJFHAZIY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1)C2=CC=C(C=C2)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane](/img/structure/B14073728.png)










